An In-depth Technical Guide to 4-Aminophenyl α-D-glucopyranoside (Paph-alpha-d-glc)
An In-depth Technical Guide to 4-Aminophenyl α-D-glucopyranoside (Paph-alpha-d-glc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenyl α-D-glucopyranoside, commonly abbreviated as Paph-alpha-d-glc, is an aryl α-glucoside of significant interest in various fields of chemical and biological research. Its structure, comprising a glucose moiety linked to a 4-aminophenol group via an α-glycosidic bond, makes it a valuable tool for studying carbohydrate-protein interactions, developing enzyme inhibitors, and investigating signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Paph-alpha-d-glc, along with detailed experimental protocols for its synthesis and application.
Chemical Structure and Properties
Paph-alpha-d-glc is a well-defined chemical entity with the following structure and properties:
Chemical Structure:
Table 1: Chemical and Physical Properties of Paph-alpha-d-glc
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Molecular Formula | C₁₂H₁₇NO₆ | [1] |
| Molecular Weight | 271.27 g/mol | |
| CAS Number | 31302-52-0 | |
| Appearance | Powder | |
| Melting Point | 185-186 °C | |
| Boiling Point | 556 °C | |
| Solubility | Soluble in water | |
| InChI Key | MIAKOEWBCMPCQR-GFYNWQOFSA-N |
Biological Activities and Signaling Pathways
Paph-alpha-d-glc exhibits a range of biological activities, making it a versatile molecule for research and potential therapeutic applications.
Substrate for α-Glucosidase
Paph-alpha-d-glc serves as a chromogenic substrate for α-glucosidase enzymes. The enzymatic cleavage of the glycosidic bond releases 4-aminophenol, which can be detected and quantified, allowing for the determination of α-glucosidase activity. This property is particularly useful for screening α-glucosidase inhibitors, which are of interest in the management of type 2 diabetes.[2][3]
Plant Signaling Molecule
In the realm of plant biology, Paph-alpha-d-glc has been identified as a signaling molecule involved in plant stress responses. It plays a role in the abscisic acid (ABA) signaling pathway, which is crucial for regulating stomatal closure in response to drought stress. By modulating this pathway, Paph-alpha-d-glc can influence a plant's water balance and tolerance to arid conditions.
Below is a simplified representation of the proposed signaling pathway:
Inhibition of Bacterial Adhesion
Paph-alpha-d-glc has demonstrated potential as an anti-adhesive agent against uropathogenic Escherichia coli (UPEC). UPEC adhesion to uroepithelial cells is a critical step in the pathogenesis of urinary tract infections (UTIs) and is often mediated by FimH adhesins that recognize mannosylated glycoproteins. While Paph-alpha-d-glc is a glucoside, its structural features may allow it to interfere with bacterial adhesion mechanisms, presenting a potential non-antibiotic approach to UTI prevention.[4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of Paph-alpha-d-glc and its application in key biological assays.
Synthesis of 4-Aminophenyl α-D-glucopyranoside
The synthesis of aryl α-glucosides like Paph-alpha-d-glc can be achieved through classical glycosylation methods such as the Koenigs-Knorr reaction or its Helferich modification.[6][7][8] These methods involve the reaction of a glycosyl donor with an alcohol in the presence of a promoter. For α-selectivity, specific reaction conditions are required.
Koenigs-Knorr Reaction (General Protocol):
This reaction typically employs a per-O-acetylated glycosyl bromide as the glycosyl donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter.[9][10]
Methodology:
-
Glycosylation: To a solution of 4-nitrophenol in an aprotic solvent (e.g., dichloromethane or toluene), add acetobromoglucose and silver carbonate. The mixture is stirred at room temperature in the dark until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove silver salts, and the filtrate is washed, dried, and concentrated. The resulting protected glucoside is purified by column chromatography.
-
Deprotection (Deacetylation): The acetyl protecting groups are removed using Zemplén deacetylation (catalytic sodium methoxide in methanol).
-
Reduction: The nitro group is reduced to an amino group using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C) or treatment with sodium dithionite.
-
Final Purification: The final product, 4-aminophenyl α-D-glucopyranoside, is purified by recrystallization or column chromatography.
α-Glucosidase Activity Assay
This protocol describes a colorimetric assay to measure α-glucosidase activity using Paph-alpha-d-glc as a substrate.[11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
4-Aminophenyl α-D-glucopyranoside (Paph-alpha-d-glc)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve α-glucosidase in phosphate buffer to the desired concentration.
-
Prepare a stock solution of Paph-alpha-d-glc in phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the enzyme solution.
-
Add buffer to control wells (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a few minutes.
-
-
Initiate Reaction:
-
Add the Paph-alpha-d-glc solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the controlled temperature.
-
Measure the absorbance at a wavelength corresponding to the product (oxidized 4-aminophenol, typically around 405 nm) at regular time intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
For inhibitor screening, perform the assay in the presence of various concentrations of the test compound and calculate the percentage of inhibition.
-
Stomatal Aperture Measurement in Arabidopsis thaliana
This protocol details a method to assess the effect of Paph-alpha-d-glc on stomatal aperture in the model plant Arabidopsis thaliana.[13][14][15][16][17]
Materials:
-
Arabidopsis thaliana plants (wild-type)
-
Paph-alpha-d-glc
-
MES buffer
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plant Material: Use fully expanded leaves from 3-4 week-old Arabidopsis plants.
-
Epidermal Peels: Carefully peel the abaxial (lower) epidermis from the leaves.
-
Pre-incubation: Float the epidermal peels in a buffer solution under light to induce stomatal opening.
-
Treatment: Transfer the peels to a solution containing Paph-alpha-d-glc at the desired concentration. Include a control group with buffer only.
-
Incubation: Incubate the peels under the same light conditions for a specific duration.
-
Microscopy: Mount the epidermal peels on a microscope slide and observe under a microscope. Capture images of multiple stomata for each treatment group.
-
Data Analysis:
-
Use image analysis software to measure the width and length of the stomatal pore.
-
Calculate the stomatal aperture (width/length ratio).
-
Statistically compare the stomatal apertures between the control and treated groups.
-
Uropathogenic E. coli Adhesion Inhibition Assay
This protocol outlines a general method to evaluate the ability of Paph-alpha-d-glc to inhibit the adhesion of UPEC to uroepithelial cells.[18][19][20]
Materials:
-
Uropathogenic E. coli (UPEC) strain
-
Human bladder epithelial cell line (e.g., T24 or 5637)
-
Paph-alpha-d-glc
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
Procedure:
-
Cell Culture: Seed the uroepithelial cells into 96-well plates and grow them to confluence.
-
Bacterial Culture: Grow the UPEC strain to the mid-logarithmic phase.
-
Inhibition Assay:
-
Wash the confluent cell monolayers with PBS.
-
Pre-incubate the bacteria with different concentrations of Paph-alpha-d-glc for a specific time.
-
Add the bacteria-inhibitor mixture to the cell monolayers.
-
Include a control with bacteria and no inhibitor.
-
-
Incubation and Washing: Incubate the plates to allow for bacterial adhesion. After incubation, wash the wells gently with PBS to remove non-adherent bacteria.
-
Quantification of Adherent Bacteria:
-
Lyse the cells to release the adherent bacteria.
-
Serially dilute the lysate and plate on agar plates to determine the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each concentration of Paph-alpha-d-glc compared to the control.
-
Conclusion
4-Aminophenyl α-D-glucopyranoside is a multifaceted molecule with applications spanning enzymology, plant science, and microbiology. Its well-defined chemical properties and diverse biological activities make it an invaluable tool for researchers. The detailed protocols provided in this guide offer a starting point for the synthesis and utilization of Paph-alpha-d-glc in various experimental settings, paving the way for further discoveries and potential therapeutic innovations.
References
- 1. prepchem.com [prepchem.com]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Helferich method - Wikipedia [en.wikipedia.org]
- 8. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]
- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. advanceseng.com [advanceseng.com]
- 12. researchgate.net [researchgate.net]
- 13. A Rapid and Simple Method for Microscopy-Based Stomata Analyses | PLOS One [journals.plos.org]
- 14. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 18. Inhibition of adhesion of uropathogenic Escherichia coli bacteria to uroepithelial cells by extracts from cranberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Production of the Escherichia coli Common Pilus by Uropathogenic E. coli Is Associated with Adherence to HeLa and HTB-4 Cells and Invasion of Mouse Bladder Urothelium | PLOS One [journals.plos.org]
